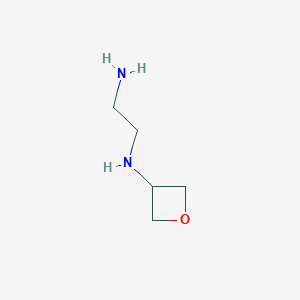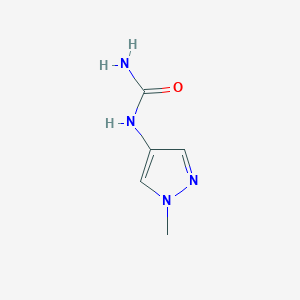
N1-(oxetan-3-yl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(oxetan-3-yl)ethane-1,2-diamine, also known as OEDA, is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. OEDA is a chiral molecule with two stereoisomers, and it is characterized by its unique oxetane ring structure.
Wissenschaftliche Forschungsanwendungen
N1-(oxetan-3-yl)ethane-1,2-diamine has been studied for its potential applications in the field of medicine, particularly in the development of new drugs. It has been shown to exhibit anti-tumor activity, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, N1-(oxetan-3-yl)ethane-1,2-diamine has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Wirkmechanismus
The mechanism of action of N1-(oxetan-3-yl)ethane-1,2-diamine is not yet fully understood, but studies have suggested that it may act by inhibiting enzymes involved in DNA synthesis and repair. Additionally, it may inhibit the activity of certain proteins involved in cell signaling pathways, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that N1-(oxetan-3-yl)ethane-1,2-diamine has a low toxicity profile, making it a promising candidate for drug development. Additionally, it has been shown to have good bioavailability, meaning that it can be easily absorbed and distributed throughout the body. N1-(oxetan-3-yl)ethane-1,2-diamine has been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. It has also been shown to inhibit the production of inflammatory cytokines, leading to a reduction in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N1-(oxetan-3-yl)ethane-1,2-diamine is its low toxicity profile, which makes it a safe compound to work with in laboratory experiments. Additionally, its unique oxetane ring structure makes it a valuable tool for studying the effects of chiral molecules in biological systems. However, one limitation of N1-(oxetan-3-yl)ethane-1,2-diamine is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
Future research on N1-(oxetan-3-yl)ethane-1,2-diamine could focus on further elucidating its mechanism of action, as well as its potential applications in the treatment of various diseases. Additionally, studies could investigate the effects of N1-(oxetan-3-yl)ethane-1,2-diamine on different cell types and in different animal models. Furthermore, research could focus on developing more efficient synthesis methods for N1-(oxetan-3-yl)ethane-1,2-diamine, as well as its derivatives. Overall, N1-(oxetan-3-yl)ethane-1,2-diamine is a promising compound with significant potential for future research and drug development.
Synthesemethoden
The synthesis of N1-(oxetan-3-yl)ethane-1,2-diamine can be achieved through various methods, including the reaction of ethylene diamine with 3-chlorooxetane or the reaction of oxetane with ethylene diamine. The latter method involves the use of a Lewis acid catalyst, such as boron trifluoride, to promote the reaction. The resulting product is a mixture of the two stereoisomers of N1-(oxetan-3-yl)ethane-1,2-diamine, which can be separated through various techniques, including chromatography.
Eigenschaften
IUPAC Name |
N'-(oxetan-3-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c6-1-2-7-5-3-8-4-5/h5,7H,1-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQISVUZXKFLGKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-benzyl-8-[(2Z)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![4-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2849764.png)
![4-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)butanamide](/img/structure/B2849765.png)


![3-methyl-N-[2-(1-methyl-1H-indol-5-yl)ethyl]-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2849768.png)

![(2R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid](/img/structure/B2849771.png)
![Tert-butyl 3-oxo-9-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2849772.png)
![Ethyl 2-(2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate](/img/structure/B2849773.png)
